3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid is a piperazine derivative characterized by a 3-methylbenzoyl substituent on the piperazine ring and a 3-oxopropanoic acid moiety. The compound’s molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.13 g/mol. Its structure features a piperazine core linked to a 3-methylbenzoyl group (aromatic ring with a methyl group at the meta position) and a malonyl (3-oxopropanoic acid) side chain.
Properties
IUPAC Name |
3-[4-(3-methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-3-2-4-12(9-11)15(21)17-7-5-16(6-8-17)13(18)10-14(19)20/h2-4,9H,5-8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZAQCVEQYIJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of piperazine are often associated with various biological activities, including:
- Antidepressant : Piperazine derivatives have shown promise in treating depression and anxiety disorders.
- Antipsychotic : Some studies suggest that compounds similar to 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid may exhibit antipsychotic properties, potentially useful in managing schizophrenia.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of the piperazine moiety is known to enhance the interaction with bacterial cell membranes, which could lead to effective antibacterial activity.
Neuropharmacological Studies
Research has suggested that compounds with piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could be beneficial in developing treatments for neurological disorders such as:
- Parkinson's Disease : By influencing dopamine pathways, there may be potential for therapeutic effects on motor function.
- Alzheimer's Disease : The compound may also be investigated for neuroprotective effects against neurodegeneration.
Data Tables
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Antidepressant Efficacy :
- A study demonstrated that piperazine derivatives showed significant improvement in depressive symptoms in animal models, suggesting a pathway for further exploration of this compound as an antidepressant candidate.
-
Antimicrobial Properties :
- Research conducted on piperazine-based compounds revealed notable antibacterial activity against Gram-positive bacteria, indicating that modifications to the chemical structure could enhance potency against resistant strains.
-
Neuroprotective Effects :
- In vitro studies have indicated that certain piperazine derivatives can protect neuronal cells from oxidative stress, which is relevant for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-based derivatives with varying aryl substituents and carboxylic acid side chains. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Comparisons:
The tert-butyl substituent in the third compound increases molecular weight and lipophilicity, which may influence blood-brain barrier penetration and metabolic stability .
Pharmacological Implications :
- The target compound’s 3-methylbenzoyl group may favor interactions with H1/5-HT2A receptors due to optimal steric and electronic properties, as suggested by patent claims for sleep disorder therapeutics .
- The 2-chlorophenyl analog is identified as an environmental transformation product, indicating lower metabolic stability or higher reactivity in biological systems .
- The tert-butyl derivative’s bulky substituent might reduce receptor affinity but improve pharmacokinetic properties (e.g., half-life) due to decreased enzymatic degradation .
In contrast, the 2-chlorophenyl analog lacks reported receptor interactions, likely functioning as a metabolite or intermediate in environmental degradation pathways .
Synthesis and Stability :
- The 3-methylbenzoyl group may offer synthetic accessibility compared to halogenated or bulky substituents, balancing reactivity and stability during synthesis.
- The tert-butyl group’s steric hindrance could complicate synthetic routes but enhance chemical stability under physiological conditions .
Biological Activity
3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid, a compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents. The structural confirmation is often achieved through various spectroscopic methods including NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its antitumor, antibacterial, and antifungal properties.
Antitumor Activity
Research indicates that compounds containing piperazine rings exhibit significant antitumor activity. Specifically, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that piperazine derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways .
Antibacterial and Antifungal Properties
The compound also displays promising antibacterial and antifungal activities. In vitro evaluations have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and function .
Case Studies
- Antitumor Efficacy : A study published in PubMed evaluated a series of piperazine derivatives, including compounds structurally related to this compound, for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of piperazine derivatives. The study found that this compound exhibited notable activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid, and how is purity validated?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Coupling Reaction : React 3-methylbenzoyl chloride with piperazine to form 4-(3-methylbenzoyl)piperazine.
Propanoic Acid Conjugation : Use a nucleophilic acyl substitution reaction with 3-oxopropanoic acid derivatives (e.g., ethyl 3-oxopropanoate), followed by hydrolysis to yield the final compound .
- Purity Validation :
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons from the benzoyl group at δ 7.0–7.8 ppm).
- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the benzoyl and oxopropanoic acid moieties) and secondary amide bands (N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z 345.3 for C₁₆H₂₀N₂O₄) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ kits.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs like serotonin receptors) with competitive binding protocols .
Advanced Research Questions
Q. How can structural modifications of the piperazine or benzoyl groups enhance target selectivity in kinase inhibition?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the 3-methyl position on the benzoyl ring (e.g., -Cl, -OCH₃) to evaluate steric/electronic effects.
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
Q. What strategies resolve contradictions in reported IC₅₀ values across different cell-based assays?
- Methodological Answer :
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time.
- Membrane Permeability Testing : Use Caco-2 monolayers to compare passive diffusion vs. active transport. Low permeability (Papp < 1 × 10⁻⁶ cm/s) may explain discrepancies in efficacy .
- Metabolite Screening : Incubate compound with liver microsomes (human/rat) to identify active/inactive metabolites affecting potency .
Q. How can X-ray crystallography inform the design of co-crystals to improve solubility?
- Methodological Answer :
- Co-Crystal Screening : Screen with GRAS co-formers (e.g., succinic acid, nicotinamide) using solvent-drop grinding.
- Crystallographic Analysis : Solve crystal structures (e.g., via synchrotron XRD) to identify hydrogen bonds between the propanoic acid group and co-former. For example, a 2:1 co-crystal with benzene-1,4-dicarboxylic acid showed improved aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for the free base) .
Q. What advanced chromatographic methods quantify trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeCN) to detect impurities at <0.1% levels.
- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acid (0.1 N HCl), and oxidative (3% H₂O₂) conditions to identify degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
